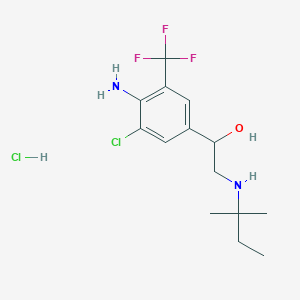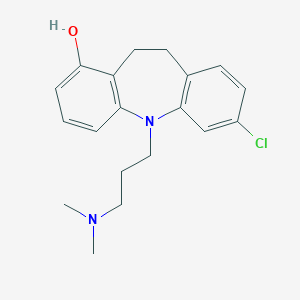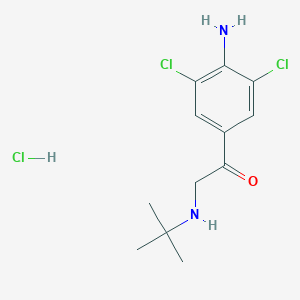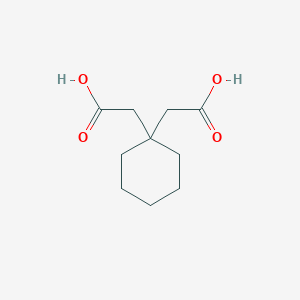
1,1-Cyclohexanediacetic acid
Overview
Description
1,1-Cyclohexanediacetic acid, also known as gabapentin amide, has neurological properties . It is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin .
Synthesis Analysis
1,1-Cyclohexanediacetic acid can be synthesized from 1,1-Cyclohexane-diacetic anhydride (CDAAn) with aqueous ammonia . The amination is carried out at a temperature kept below 20°C and with aqueous ammonia having a concentration from 25 to 35 wt%, in a molar ratio relative to the CHDAAn from 5 to 10 . The neutralization is carried out with an aqueous solution of H2SO4 having a concentration from 30 to 70 wt% and is continued until a slightly acid solution is obtained .Molecular Structure Analysis
The molecular formula of 1,1-Cyclohexanediacetic acid is C10H16O4 . Its molecular weight is 200.2316 .Chemical Reactions Analysis
1,1-Cyclohexanediacetic acid is an important intermediate in the synthesis of gabapentin . It can be converted to 1,1-Cyclohexanediacetic acid monoamide, which is also known as gabapentin amide .Physical And Chemical Properties Analysis
1,1-Cyclohexanediacetic acid is a white to off-white crystalline powder . It has a melting point of 181-185 °C (lit.) . The compound is incompatible with oxidizing agents .Scientific Research Applications
Pharmaceutical Synthesis
1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of gabapentin, a drug with potential antiepileptic properties. It is also involved in the production of other pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-HIV drugs .
Organic Synthesis
This compound serves as an important reagent in organic synthesis processes. It can be used to optimize product yield and streamline acylation reactions due to its effectiveness as an organic solvent .
Bioscience Research
In bioscience research, 1,1-Cyclohexanediacetic acid can be utilized as a chiral starting material and as an intermediate for various biochemical applications .
Antiviral Drug Production
It is used in the production of active pharmaceutical ingredients (APIs) such as Tenofovir, which is a nucleoside analogue used to treat HIV and Hepatitis B infections .
Chiral Chemistry
Due to its chiral nature, 1,1-Cyclohexanediacetic acid is valuable in the field of chiral chemistry for the synthesis of enantiomerically pure compounds .
Mechanism of Action
Target of Action
1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin amide, is an intermediate product of gabapentin . Gabapentin is a potent antiepileptic drug . The primary target of gabapentin is the α2-δ protein, an auxiliary subunit of voltage-gated calcium channels .
Mode of Action
It has been shown that the action of gabapentin is possibly due to its high binding to the α2-δ protein . This potent binding at the α2-δ site reduces the release of several neurotransmitters, thereby controlling seizures .
Biochemical Pathways
Given its role as an intermediate in the synthesis of gabapentin , it can be inferred that it may influence the same pathways as gabapentin. Gabapentin is known to affect calcium channels and neurotransmitter release , which are critical components of neuronal signaling pathways.
Pharmacokinetics
As an intermediate in the synthesis of gabapentin , its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of gabapentin
Result of Action
Given its role as an intermediate in the synthesis of gabapentin , it is likely that it shares some of the effects of gabapentin. Gabapentin is known to reduce the release of several neurotransmitters, thereby controlling seizures .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment
Safety and Hazards
1,1-Cyclohexanediacetic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
properties
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4355-11-7, 9355-11-7 | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,1-Cyclohexanediacetic acid (H2chda) readily coordinates with various transition metals, including cobalt, nickel, copper, and silver. It typically acts as a bridging ligand, coordinating through its two carboxylate groups. This bridging ability leads to the formation of diverse coordination polymers with fascinating structural architectures, ranging from one-dimensional chains to three-dimensional frameworks. [, , , , , ]
A: The structural arrangement of 1,1-cyclohexanediacetic acid within metal complexes significantly influences their magnetic behavior. For instance, in cobalt(II) complexes, anti-syn carboxylate bridging can lead to either ferromagnetic or antiferromagnetic coupling between metal centers, depending on the coordination geometry around the cobalt ions. The presence of the cyclohexane ring can also induce spin-canted structures, leading to long-range magnetic ordering. []
A: 1,1-Cyclohexanediacetic acid monoamide, a derivative of 1,1-cyclohexanediacetic acid, serves as a key starting material in the synthesis of gabapentin lactam. Gabapentin lactam is a crucial precursor to gabapentin, a medication used to treat seizures and nerve pain. The synthesis involves a Hofmann reaction using various chlorinating agents. []
A: Yes, the use of 1,1-cyclohexanediacetic acid in conjunction with bridging ligands like 1,3-bis(4-pyridyl)propane (bpp) can generate coordination polymers with one-dimensional pores. The size and shape of these pores can be modulated by the length of the carboxylate ligand used alongside H2chda, offering potential applications in areas like gas storage or separation. []
A: While not extensively studied, one research paper explored the ability of 1,1-cyclohexanediacetic acid to potentially chelate strontium. This finding suggests a possible application in removing radioactive strontium from contaminated environments, although further research is needed to fully assess its efficacy and safety in such applications. []
ANone: The molecular formula of 1,1-cyclohexanediacetic acid is C10H16O4. It has a molecular weight of 196.24 g/mol.
A: Yes, several crystal structures have been reported for compounds containing 1,1-cyclohexanediacetic acid. These structures provide valuable insights into the coordination modes of the ligand and the resulting structural diversity of its metal complexes. Single-crystal X-ray diffraction studies have been instrumental in characterizing these structures. [, , , , , ]
A: Researchers are investigating various dicarboxylate ligands with structural similarities to 1,1-cyclohexanediacetic acid. One example is 3,3′-tetramethyleneglutarate (H2tmg). This flexible alicyclic carboxylate ligand has shown promise in forming coordination polymers with lead, showcasing similar coordination tendencies to H2chda. []
ANone: Several analytical methods are used to characterize 1,1-cyclohexanediacetic acid and its derivatives. These include:
- Elemental Analysis: Determines the percentage composition of elements present in the compound. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
- Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing information about thermal stability and decomposition patterns. [, ]
- Single-Crystal X-ray Diffraction: Provides detailed structural information about crystalline solids, including bond lengths, bond angles, and crystal packing. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




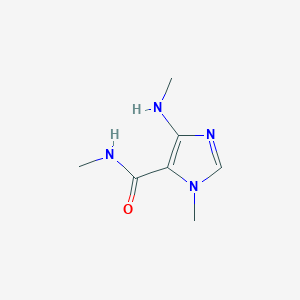
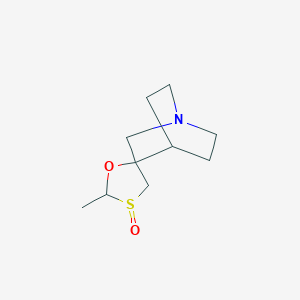
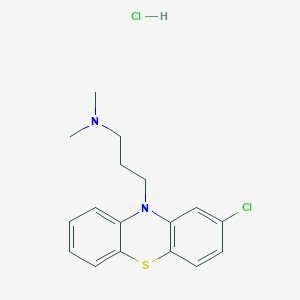

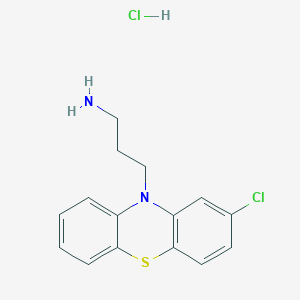


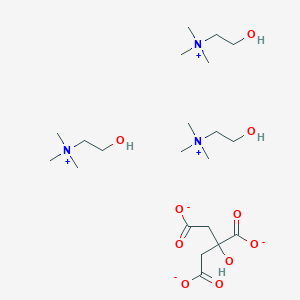
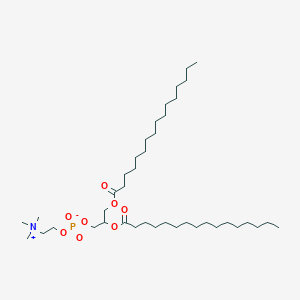
![3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)
